molecular formula C10H19Cl2N3O B2409711 rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride CAS No. 1969288-74-1

rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride

Cat. No.: B2409711
CAS No.: 1969288-74-1
M. Wt: 268.18
InChI Key: QSQCFGKBMOHXMH-BZDVOYDHSA-N
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Description

rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride is a chemical compound that features a pyrrolidine ring and a pyrazole ring

Scientific Research Applications

rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications in medicine or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrazole moiety. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Mechanism of Action

The mechanism of action of rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrazole derivatives, such as:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Pyrazole-3-carboxamides

Uniqueness

rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyrazole rings. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-13-6-8(4-12-13)10-5-11-3-9(10)7-14-2;;/h4,6,9-11H,3,5,7H2,1-2H3;2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQCFGKBMOHXMH-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCC2COC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CNC[C@H]2COC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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